2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)
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Overview
Description
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) is a complex coordination compound that features a ruthenium center coordinated with multiple nitrogen-containing ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. One common method involves the reaction of ruthenium trichloride with the ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; reactions are often conducted in ethanol or methanol.
Substitution: Various ligands such as phosphines or amines; reactions may require elevated temperatures and inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes.
Scientific Research Applications
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Medicine: Explored for its photodynamic therapy applications, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Industry: Utilized in the development of advanced materials and sensors due to its unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) exerts its effects involves coordination with target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer processes, leading to the generation of reactive species that can induce cellular damage or catalyze specific reactions. The molecular targets and pathways involved vary depending on the specific application, but often include interactions with nucleic acids and cellular enzymes.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(bipyridine): Another ruthenium complex with similar photophysical properties but different ligand structure.
Ruthenium(II) tris(phenanthroline): Similar coordination environment but with phenanthroline ligands instead of quinoxalino[2,3-f][1,10]phenanthroline.
Ruthenium(II) tris(pyridine): Features pyridine ligands, offering different electronic properties compared to the target compound.
Uniqueness
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) is unique due to its specific ligand arrangement, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specific organic transformations.
Properties
Molecular Formula |
C38H26N8Ru+2 |
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Molecular Weight |
695.7 g/mol |
IUPAC Name |
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q3*-2;+8 |
InChI Key |
UTKMGLXVAPKQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ru+8] |
Origin of Product |
United States |
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